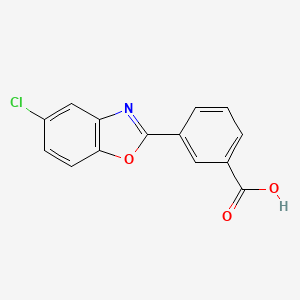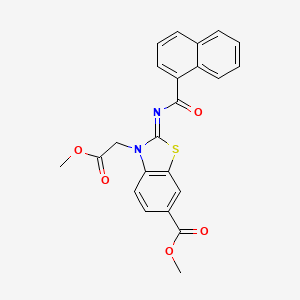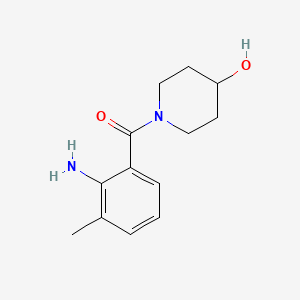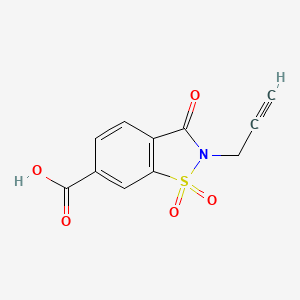![molecular formula C22H20FN3O2 B2716756 2-(4-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 902023-56-7](/img/structure/B2716756.png)
2-(4-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” is a pyrimidoquinoline derivative . Pyrimidoquinoline derivatives have been synthesized and studied for their wide range of biological properties . Some of them have shown antitumor activity .
Synthesis Analysis
Functionalized pyrimidoquinolines have been synthesized by a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . This method circumvents the preparation of unstable substituted 2-aminobenzaldehydes that limits the scope of previously described syntheses . Furthermore, access to the 5-substituted derivatives is now also possible starting from aliphatic or aromatic aldehydes .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidoquinoline derivatives involve a three-component one-pot reaction . This reaction involves barbituric acid, aldehydes, and anilines . The use of commercially available anilines allows for the facile syntheses of pyrimidoquinolinediones substituted in all the positions on the benzene ring with electron donor or electron withdrawing groups .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Quinoline derivatives, including those structurally similar to the specified compound, are explored for their potential as corrosion inhibitors. For instance, 5-arylpyrimido-[4,5-b]quinoline-diones have been studied for their effectiveness in preventing mild steel corrosion in acidic environments. These compounds exhibit high inhibition efficiency, which increases with concentration. Their adsorption onto the steel surface aligns with the Langmuir adsorption isotherm, and they are identified as cathodic-type inhibitors. This application is significant in industrial and engineering fields to enhance material durability and reduce maintenance costs (Verma et al., 2016).
Optical Properties for Biomedical Applications
Certain quinoline derivatives are investigated for their unique optical properties, making them suitable as fluorescent probes in biomedical research. For example, indolizino[3,2-c]quinolines, which share a similar structural motif, have been synthesized and found to possess desirable optical properties. These properties suggest potential applications in fluorescence-based technologies, critical in biomedical imaging and diagnostics (Park et al., 2015).
Radioligand Development for PET Imaging
Quinoline-2-carboxamide derivatives, which are structurally related, have been labeled with carbon-11 for potential use as radioligands in positron emission tomography (PET) imaging. These compounds bind specifically to peripheral benzodiazepine type receptors (PBR) in various organs, suggesting their utility in noninvasive assessment of PBR with PET imaging. This application is crucial in neuroimaging and diagnosing neurological disorders (Matarrese et al., 2001).
Wirkmechanismus
Target of Action
Similar compounds have been reported to target carbonic anhydrase (ca) isozymes, which play a role in their anticancer activity .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to inhibit carbonic anhydrase (ca) isozymes, which may contribute to their anticancer activity .
Biochemical Pathways
Similar compounds have been reported to affect pathways related to carbonic anhydrase (ca) isozymes, which may play a role in their anticancer activity .
Result of Action
Similar compounds have been reported to exhibit anticancer activity .
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-10-methyl-3-(2-methylpropyl)pyrimido[4,5-b]quinoline-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2/c1-13(2)12-26-20(14-8-10-15(23)11-9-14)24-21-18(22(26)28)19(27)16-6-4-5-7-17(16)25(21)3/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOHFPBPQHQNMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2716675.png)

![N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2716678.png)

![5,6,8-trimethyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2716680.png)



![3-ethyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2716685.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2716686.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2716691.png)

![Ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2716696.png)